N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core. Its structure includes:
- 3,5-dimethyl groups on the pyrimidine ring.
- 2-(3-methylphenyl) at the pyrazole ring.
- N-isobutylamine at the 7-position.
This compound belongs to a class of molecules explored for diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C19H24N4 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3,5-dimethyl-2-(3-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H24N4/c1-12(2)11-20-17-10-14(4)21-19-15(5)18(22-23(17)19)16-8-6-7-13(3)9-16/h6-10,12,20H,11H2,1-5H3 |
InChI Key |
YYEXZABKEYGUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylphenylhydrazine with 3,5-dimethyl-2-isobutylpyrimidine-4,6-dione in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production .
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials for optical applications
Mechanism of Action
The mechanism of action of N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Physicochemical Properties
Substituents significantly influence logP, molecular weight, and solubility:
Metabolic Stability and Toxicity
- hERG liability : Pyridin-2-ylmethylamine derivatives (Ev1, Ev12) show low hERG channel inhibition, reducing cardiac toxicity risks. The target’s isobutyl group may further lower hERG binding .
- Microsomal stability : Mouse/human liver microsomal studies (Ev12) indicate that alkylamines (e.g., isobutyl) enhance stability compared to aromatic amines.
Data Tables
Table 1: Key Analogues and Activities
| Compound ID | 3-Position | 5-Position | 2-Position | 7-Amine Substituent | Anti-M. tb MIC (µM) | Kinase Inhibition (IC50) |
|---|---|---|---|---|---|---|
| Target Compound | Methyl | Methyl | 3-methylphenyl | Isobutyl | Not reported | Not reported |
| 32 (Ev1) | 4-fluorophenyl | 4-fluorophenyl | – | Pyridin-2-ylmethyl | 0.12 | – |
| MPZP (Ev5) | 4-methoxy-2-methylphenyl | 2-methyl | – | Bis(2-methoxyethyl) | – | CRF1: 8 nM |
| 6m (Ev8) | 4-chlorophenyl | 4-methyl | – | Ethyl | – | TTK: 0.7 nM |
Table 2: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (µg/mL) | Microsomal Stability (t1/2, min) |
|---|---|---|---|---|
| Target Compound | 308.4 | 3.5 | <10 (predicted) | >60 (predicted) |
| 33 (Ev1) | 421.5 | 4.2 | <5 | 45 (mouse) |
| MPZP (Ev5) | 409.5 | 3.2 | >50 | >120 (human) |
Biological Activity
N-isobutyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo-pyrimidine class, which has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and its implications in medicinal chemistry.
The molecular formula for this compound is with a molecular weight of 308.4 g/mol. The compound's structure is critical for its biological activity and can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4 |
| Molecular Weight | 308.4 g/mol |
| CAS Number | 1203039-01-3 |
Anticancer Properties
Recent studies have indicated that compounds within the pyrazolo-pyrimidine class exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies demonstrated that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations .
Case Study:
In a study evaluating multiple pyrazole derivatives, specific compounds demonstrated effective inhibition of microtubule assembly and induced apoptosis in MDA-MB-231 cells at concentrations as low as 1 μM. The enhancement of caspase-3 activity indicated a mechanism involving programmed cell death .
Anti-inflammatory Activity
This compound may also possess anti-inflammatory properties. A review highlighted that certain pyrazole derivatives exhibited selective COX-2 inhibition with significant anti-inflammatory effects compared to standard drugs like diclofenac . The anti-inflammatory activities were quantified with IC50 values indicating their potency in inhibiting inflammation-related pathways.
Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | IC50 (μg/mL) | Comparison Drug | IC50 (μg/mL) |
|---|---|---|---|
| Compound A | 60.56 | Diclofenac | 54.65 |
| Compound B | 57.24 | ||
| Compound C | 69.15 |
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. The compound acts as an inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory responses .
In addition to COX inhibition, the compound may interfere with microtubule dynamics, leading to disruption of mitotic processes in cancer cells . This dual action enhances its potential as a therapeutic agent against both cancer and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
